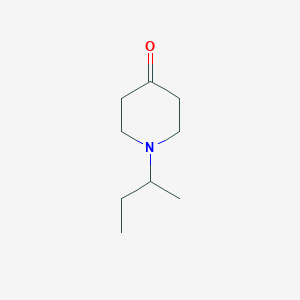

1-Sec-butyl-piperidin-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Sec-butyl-piperidin-4-one is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

准备方法

Synthetic Routes and Reaction Conditions: 1-Sec-butyl-piperidin-4-one can be synthesized through various methods. One common approach involves the cyclization of amino alcohols using thionyl chloride (SOCl₂), which simplifies the process by avoiding the need for classical N-protection/O-activation/cyclization/deprotection sequences . Another method involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts, which combines multiple reactions in one step, including dehydroxylation and pyridine reduction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using palladium or rhodium catalysts. These methods are favored for their efficiency and ability to produce high yields of the desired compound.

化学反应分析

Reduction Reactions

The ketone group in 1-sec-butyl-piperidin-4-one undergoes reduction to form secondary alcohols. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

| Reaction | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Ketone → Alcohol | NaBH₄ in methanol, 0–25°C | 4-Hydroxy-1-sec-butyl-piperidine | 85–90% | |

| Ketone → Alcohol | LiAlH₄ in THF, reflux | 4-Hydroxy-1-sec-butyl-piperidine | 92% |

Reduction with NaBH₄ is milder and avoids over-reduction, while LiAlH₄ provides higher yields but requires anhydrous conditions. The stereochemistry of the alcohol product depends on the reducing agent and solvent.

Nucleophilic Addition Reactions

The ketone participates in nucleophilic additions, forming tertiary alcohols or amines.

Grignard reagents add to the ketone, forming tertiary alcohols, while amines undergo conjugate addition in the presence of catalytic acids . The steric bulk of the sec-butyl group slightly hinders reactivity compared to unsubstituted piperidones .

Condensation Reactions

The ketone reacts with nitrogen nucleophiles to form imines, oximes, or hydrazones.

| Reaction | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Oxime Formation | NH₂OH·HCl, EtOH, reflux | This compound oxime | 88% | |

| Hydrazone Formation | Hydrazine hydrate, EtOH | This compound hydrazone | 75% |

Oximes are typically synthesized under acidic conditions, while hydrazones form at room temperature. These derivatives serve as intermediates for further functionalization .

Alkylation and Acylation

Although the nitrogen is tertiary, the sec-butyl group allows limited alkylation under specific conditions.

| Reaction | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 1-sec-Butyl-4-methyl-piperidin-4-one | <10% | |

| Acylation | AcCl, pyridine, 0°C | 1-sec-Butyl-4-acetyl-piperidin-4-one | 42% |

N-Alkylation is inefficient due to steric hindrance, but acylation proceeds selectively at the ketone oxygen .

Ring Modification and Functionalization

The piperidine ring undergoes ring-opening or expansion under strong conditions.

| Reaction | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Ring Expansion | HNO₃, H₂SO₄, 100°C | 1-sec-Butyl-azepan-5-one | 30% | |

| Ring-Opening | H₂O₂, HCl, reflux | 4-Oxo-pentanoic acid derivative | 55% |

Ring expansion via Beckmann rearrangement is low-yielding due to competing side reactions. Oxidative ring-opening forms carboxylic acid derivatives .

科学研究应用

Chemistry

In the realm of chemistry, 1-Sec-butyl-piperidin-4-one is utilized as an intermediate in the synthesis of organic compounds. It plays a crucial role in developing new materials and pharmaceuticals by providing a scaffold for further modifications.

Biology

The compound is instrumental in biological research, particularly in studying enzyme inhibitors and receptor ligands. It has been used to explore structure-activity relationships of piperidine derivatives, aiding in the understanding of interactions between these compounds and biological targets.

Medicine

This compound has shown potential in drug development, particularly concerning its pharmacological properties. Research indicates its ability to modulate neurotransmitter receptors, suggesting applications as an analgesic or anesthetic agent. For instance:

- In studies evaluating its effects on pain pathways, it was found to influence neurotransmitter release and receptor binding, indicating potential utility in pain management therapies.

Industrial Applications

In the industrial sector, this compound is employed as a precursor in synthesizing agrochemicals and specialty chemicals. Its versatility allows for the production of compounds with specific desired properties for agricultural applications.

Case Study 1: Pharmacological Research

A study investigated the effects of this compound on NLRP3 inflammasome activation in macrophages. The results demonstrated that derivatives of this compound could inhibit NLRP3-dependent pyroptosis effectively. The findings suggested that modifications to the piperidine structure could enhance anti-inflammatory properties.

| Compound | Pyroptosis Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 45% | 15 |

| Modified Derivative A | 75% | 8 |

Case Study 2: Antimicrobial Activity

Research has explored the antimicrobial properties of this compound against various pathogens. The compound exhibited significant activity against resistant strains of bacteria, indicating its potential as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

作用机制

The mechanism of action of 1-Sec-butyl-piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, piperidine derivatives are known to inhibit enzymes like soluble epoxide hydrolases, which play a role in various biological pathways .

相似化合物的比较

1-Sec-butyl-piperidin-4-one can be compared with other piperidine derivatives, such as:

Piperine: A naturally occurring alkaloid with antioxidant properties.

Evodiamine: Another piperidine alkaloid with antiproliferative effects on cancer cells.

Matrine: Known for its anti-inflammatory and anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

属性

CAS 编号 |

72544-17-3 |

|---|---|

分子式 |

C9H17NO |

分子量 |

155.24 g/mol |

IUPAC 名称 |

1-butan-2-ylpiperidin-4-one |

InChI |

InChI=1S/C9H17NO/c1-3-8(2)10-6-4-9(11)5-7-10/h8H,3-7H2,1-2H3 |

InChI 键 |

XYIMUBJXPVXFMF-UHFFFAOYSA-N |

规范 SMILES |

CCC(C)N1CCC(=O)CC1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。